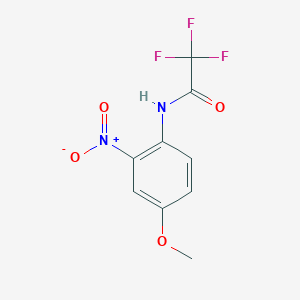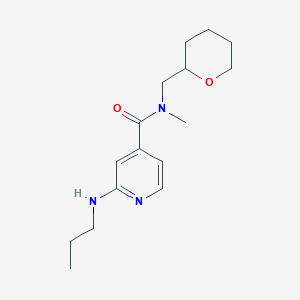
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTS is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to bind to the GABA-A receptor and modulate its activity. It has also been shown to inhibit the activity of voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to modulate the activity of ion channels and neurotransmitter receptors. In immune cells, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has several advantages for use in lab experiments, including its ability to modulate ion channels and neurotransmitter receptors, and its potential to inhibit the growth of cancer cells. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide. One area of interest is the development of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide analogs with improved potency and selectivity. Another area of interest is the investigation of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide and its potential applications in scientific research.
Métodos De Síntesis
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with dimethylamine and thiophene-2-sulfonyl chloride. The resulting product can then be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to modulate the activity of ion channels and neurotransmitter receptors. In immunology, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N,N-dimethyl-5-pyridin-2-ylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-13(2)17(14,15)11-7-6-10(16-11)9-5-3-4-8-12-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUJQJKXPMDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)


![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)